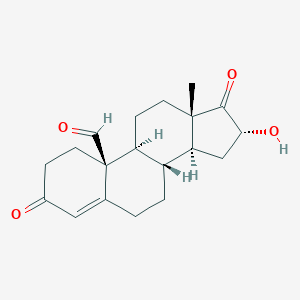
16-Hydroxy-19-oxo-4-androsten-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy-19-oxo-4-androsten-3,17-dione, also known as 16-OH androstenedione, is a steroid hormone that is produced by the adrenal glands and ovaries. It is a precursor to the production of estrogen and testosterone in the body. In recent years, 16-OH androstenedione has gained attention in the scientific community due to its potential use in cancer research and treatment.
Wirkmechanismus
The mechanism of action of 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the production of estrogen and testosterone. This inhibition leads to a decrease in the production of these hormones, which can slow the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that is involved in the production of estrogen. This inhibition can lead to a decrease in the production of estrogen, which can slow the growth of certain types of cancer cells. 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione in lab experiments is that it is a relatively stable compound. It can be synthesized in large quantities and stored for long periods of time without significant degradation. However, one limitation of using 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione in lab experiments is that it can be expensive to synthesize, which can limit its use in certain types of research.
Zukünftige Richtungen
There are a number of future directions for research involving 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione. One area of research is the development of new cancer treatments that target the production of estrogen and testosterone. Another area of research is the development of new drugs that can inhibit the activity of aromatase, which could lead to new treatments for breast cancer. Additionally, research is needed to better understand the mechanism of action of 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione and its potential use in other areas of medicine.
Synthesemethoden
16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione can be synthesized through the oxidation of androstenedione. This process can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of reagents and solvents to oxidize androstenedione, while enzymatic synthesis involves the use of enzymes to catalyze the oxidation reaction.
Wissenschaftliche Forschungsanwendungen
16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione has been studied for its potential use in cancer research and treatment. Studies have shown that 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione can inhibit the growth of certain types of cancer cells, including breast, prostate, and ovarian cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
129880-44-0 |
|---|---|
Produktname |
16-Hydroxy-19-oxo-4-androsten-3,17-dione |
Molekularformel |
C5H12N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S,16R)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H24O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,10,13-16,22H,2-7,9H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1 |
InChI-Schlüssel |
VRUPIXBFMFLHCS-ROSLGNJOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)CC[C@]34C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |
Synonyme |
16 alpha-hydroxy-19-oxoandrost-4-ene-3,17-dione 16-HAET 16-hydroxy-19-oxo-4-androsten-3,17-dione 16-hydroxyandrost-4-ene-3,17,19-trione 16-OH-19-oxo A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
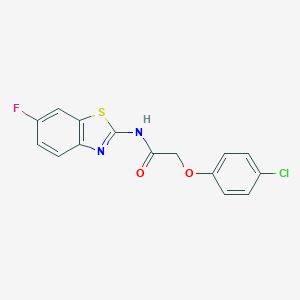
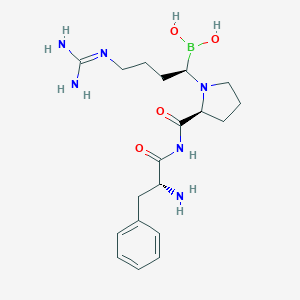
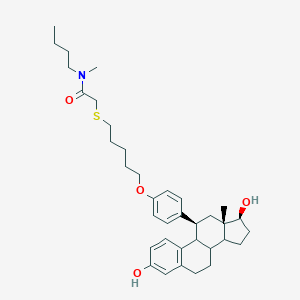
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
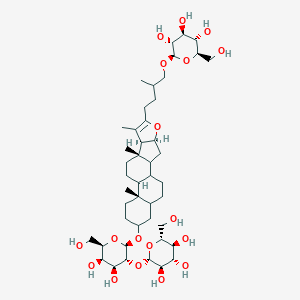
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)